molecular formula C35H30N4O4 B1676583 Midostaurin CAS No. 120685-11-2

Midostaurin

Numéro de catalogue B1676583
Numéro CAS: 120685-11-2
Poids moléculaire: 570.6 g/mol
Clé InChI: BMGQWWVMWDBQGC-IIFHNQTCSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Midostaurin, sold under the brand name Rydapt & Tauritmo both by Novartis, is a multi-targeted protein kinase inhibitor that has been investigated for the treatment of acute myeloid leukemia (AML), myelodysplastic syndrome (MDS) and advanced systemic mastocytosis .


Synthesis Analysis

Midostaurin was originally developed as a protein kinase C inhibitor and subsequently as an angiogenesis inhibitor, based on its inhibition of vascular endothelial growth factor receptor . It is metabolized into 2 metabolites (CGP62221 and CGP52421) by cytochrome P450 3A4 (CYP3A4) .


Molecular Structure Analysis

The molecular formula of Midostaurin is C35H30N4O4 . It has a molecular weight of 570.64 .


Chemical Reactions Analysis

Midostaurin is metabolized into 2 metabolites (CGP62221 and CGP52421) by cytochrome P450 3A4 (CYP3A4) .


Physical And Chemical Properties Analysis

Midostaurin has a molecular weight of 570.64 and a molecular formula of C35H30N4O4 . It is soluble in DMSO .

Applications De Recherche Scientifique

1. Treatment of Acute Myeloid Leukemia (AML)

Midostaurin, in combination with standard chemotherapy (daunorubicin and cytarabine), significantly enhances the overall survival of adult patients with newly diagnosed acute myeloid leukemia (AML), specifically those who are Fms-like tyrosine kinase 3 mutation positive. This represents a critical development in AML treatment, marking a shift towards targeted therapies in oncology. Clinical trials have demonstrated its efficacy in improving survival rates among AML patients (Tzogani et al., 2019), (Levis, 2017), (Stone et al., 2018).

2. Application in Advanced Systemic Mastocytosis

Midostaurin has shown considerable promise in treating advanced systemic mastocytosis (ASM), including mast-cell leukemia. Its application as a multikinase inhibitor has led to a significant response in patients, with a median overall survival of 28 months observed in trials. This indicates midostaurin's potential in managing aggressive forms of systemic mastocytosis (Chandesris et al., 2016), (Kim, 2017).

3. Enhancement of Chemotherapy Efficacy

Midostaurin, when combined with chemotherapy, has shown synergistic effects, suggesting its role extends beyond FLT3 inhibition. It may enhance chemotherapy's efficacy by inhibiting aldo-keto reductase 1C3, crucial in the transformation of anthracyclines to less active metabolites, thus increasing the cellular accumulation and effectiveness of chemotherapeutic agents (Morell et al., 2020).

Safety And Hazards

Midostaurin should be handled with personal protective equipment/face protection. It should be used in a well-ventilated area and contact with skin, eyes, or clothing should be avoided. Ingestion and inhalation should also be avoided . There was no notable increase in midostaurin-related adverse events in patients receiving strong CYP3A4 inhibitors .

Orientations Futures

The role of midostaurin as maintenance therapy requires further investigation . Since 2017, nine agents have been approved for various indications in AML. These included several targeted therapies like venetoclax, FLT3 inhibitors, IDH inhibitors, and others .

Propriétés

IUPAC Name

N-[(2S,3R,4R,6R)-3-methoxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H30N4O4/c1-35-32(42-3)25(37(2)34(41)19-11-5-4-6-12-19)17-26(43-35)38-23-15-9-7-13-20(23)28-29-22(18-36-33(29)40)27-21-14-8-10-16-24(21)39(35)31(27)30(28)38/h4-16,25-26,32H,17-18H2,1-3H3,(H,36,40)/t25-,26-,32-,35+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMGQWWVMWDBQGC-IIFHNQTCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)N(C)C(=O)C9=CC=CC=C9)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12[C@@H]([C@@H](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)N(C)C(=O)C9=CC=CC=C9)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H30N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

570.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<1mg/mL
Record name Midostaurin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06595
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

It potently inhibits multiple receptor tyrosine kinases. Midostaurin and its major active metabolites CGP62221 and CGP52421 inhibit the activity of protein kinase C alpha (PKCalpha), VEGFR2, KIT, PDGFR and WT and/or mutant FLT3 tyrosine kinases. Inhibition of FLT3 receptor signalling cascades induces apoptosis of target leukemia cells expressing target receptors and mast cells, in addition to its antiproliferative activity toward multiple cancer cell lines. Midostaurin also interacts with organic anion transporter (OATP) 1A1 and multidrug resistance protein (MRP)-2 according to preliminary in vitro studies.
Record name Midostaurin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06595
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Midostaurin

CAS RN

120685-11-2
Record name Midostaurin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120685112
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Midostaurin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06595
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N-[(2S,3R,4R,6R)-3-methoxy-2-methyl-16-oxo-29-oxa-1,7,17-triaza-octacyclo [12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27- nonaen-4-yl]-N-methylbenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MIDOSTAURIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ID912S5VON
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

235-260
Record name Midostaurin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06595
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Midostaurin
Reactant of Route 2
Reactant of Route 2
Midostaurin
Reactant of Route 3
Reactant of Route 3
Midostaurin
Reactant of Route 4
Reactant of Route 4
Midostaurin
Reactant of Route 5
Reactant of Route 5
Midostaurin
Reactant of Route 6
Reactant of Route 6
Midostaurin

Citations

For This Compound
11,800
Citations
RM Stone, PW Manley, RA Larson… - Blood …, 2018 - ashpublications.org
… of midostaurin in patients with advanced SM. Collectively, these clinical data led to the approval of midostaurin … This review describes the developmental journey of midostaurin from its …
Number of citations: 150 ashpublications.org
RM Stone, SJ Mandrekar, BL Sanford… - … England Journal of …, 2017 - Mass Medical Soc
Background Patients with acute myeloid leukemia (AML) and a FLT3 mutation have poor outcomes. We conducted a phase 3 trial to determine whether the addition of midostaurin — an …
Number of citations: 979 www.nejm.org
J Gotlib, HC Kluin-Nelemans, TI George… - … England Journal of …, 2016 - Mass Medical Soc
Background Advanced systemic mastocytosis comprises rare hematologic neoplasms that are associated with a poor prognosis and lack effective treatment options. The multikinase …
Number of citations: 458 www.nejm.org
P Valent, C Akin, K Hartmann, TI George, K Sotlar… - Annals of …, 2017 - Elsevier
… Midostaurin interferes not only with growth … midostaurin and CGP62221, but not by CGP52421, whereas SYK was recognized and blocked by both metabolites as well as by midostaurin …
Number of citations: 66 www.sciencedirect.com
YL Kasamon, CW Ko, S Subramaniam, L Ma… - The …, 2018 - academic.oup.com
… Midostaurin is a small‐molecule inhibitor of multiple receptor tyrosine kinases. In vitro, midostaurin or its … for regular approval of midostaurin for patients with ASM, SM‐AHN, and MCL. …
Number of citations: 37 academic.oup.com
M Levis - Blood, The Journal of the American Society of …, 2017 - ashpublications.org
Midostaurin was recently approved by the US Food and Drug Administration for the treatment of FLT3-mutant acute myeloid leukemia (AML). This is the first drug to receive regulatory …
Number of citations: 291 ashpublications.org
RM Stone, S Mandrekar, BL Sanford, S Geyer… - Blood, 2015 - Elsevier
Background: Midostaurin (M) is a multi-targeted small molecule FLT3 inhibitor which has single agent activity in both internal tandem duplication (ITD) and tyrosine kinase domain (TKD) …
Number of citations: 185 www.sciencedirect.com
RF Schlenk, S Kayser - Small Molecules in Hematology, 2018 - Springer
… of midostaurin in myeloid malignancies and mastocytosis. … When midostaurin and CGP52421 were combined in the … than its parent compound, midostaurin, which might be related …
Number of citations: 19 link.springer.com
T Fischer, RM Stone, DJ DeAngelo… - Journal of clinical …, 2010 - ncbi.nlm.nih.gov
… A phase I study employing midostaurin in … midostaurin inhibited activated FLT3 in the nanomolar range. A phase II trial wherein patients with FLT3-mutant were treated with midostaurin …
Number of citations: 572 www.ncbi.nlm.nih.gov
DJ DeAngelo, TI George, A Linder, C Langford… - Leukemia, 2018 - nature.com
… Midostaurin is an oral multikinase inhibitor that inhibits D816V-mutated KIT, a primary driver of SM pathogenesis. We conducted a phase II trial of midostaurin … Midostaurin produced a⩾ …
Number of citations: 115 idp.nature.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.